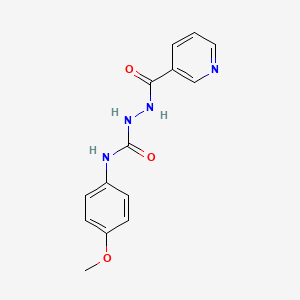
N-(4-methoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-methoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide-like compounds typically involves condensation reactions between carbonyl compounds and hydrazines. For example, compounds similar in structure have been synthesized by reacting methoxyphenyl-amino-carbonyl compounds with hydrazine hydrate in ethanol, leading to the formation of hydrazinecarboxamide derivatives (Hassan et al., 2014). Another method involves the condensation of 4-methoxyphenylcarbamoyl compounds with amines or hydrazines to produce compounds with significant inhibitory activity against cancer cell lines (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-methoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been elucidated using X-ray diffraction analysis. This analysis reveals the spatial arrangement of atoms within the molecule and highlights the presence of key structural features such as hydrogen bonds and aromatic rings which are crucial for the compound's biological activity (Gulea et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of N-(4-methoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide-related compounds often involves interactions with metal ions to form coordination compounds. These reactions can significantly alter the chemical and physical properties of the resulting compounds, making them useful for various applications, including as antimicrobial and antifungal agents (Gulea et al., 2019).
Physical Properties Analysis
The physical properties of compounds related to N-(4-methoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, such as solubility, melting point, and stability, are critical for their practical applications. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications. For instance, the introduction of methoxy groups can enhance the solubility of these compounds in organic solvents, which is beneficial for their use in pharmaceutical formulations (Liou & Chang, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal for the efficacy of N-(4-methoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide-like compounds. These properties are often studied through various chemical reactions and biological assays to understand the compound's mechanism of action and potential therapeutic applications. For example, the ability of similar compounds to inhibit specific enzymes or bind to metal ions can be leveraged to develop new drugs or materials (Gulea et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds related to N-(4-methoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, demonstrating a method for creating new compounds with potential biological activities (Hassan, Hafez, & Osman, 2014). Furthermore, Gulea et al. (2019) investigated the synthesis and biological activity of coordination compounds involving methoxyphenyl-hydrazinecarbothioamides, highlighting their antimicrobial and antifungal properties (Gulea et al., 2019).
Biological Activities
The synthesized compounds exhibit a range of biological activities. Rajasekaran et al. (1999) focused on the anti-inflammatory properties of ibuprofen analogs, indicating the potential therapeutic applications of these compounds (Rajasekaran, Sivakumar, & Jayakar, 1999). Additionally, Attaby et al. (2009) synthesized and tested compounds for anti-Alzheimer and anti-cox2 activities, showing promising results for future pharmaceutical development (Attaby, Fattah, Shaif, & Elsayed, 2009).
Material Properties and Applications
Liou and Lin (2009) explored the synthesis and electrochemical properties of novel aromatic poly(amine−amide)s, revealing their potential for creating materials with electrochromic behaviors, which could have applications in electronic displays and devices (Liou & Lin, 2009).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridine-3-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-12-6-4-11(5-7-12)16-14(20)18-17-13(19)10-3-2-8-15-9-10/h2-9H,1H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQYMICPDOBSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)
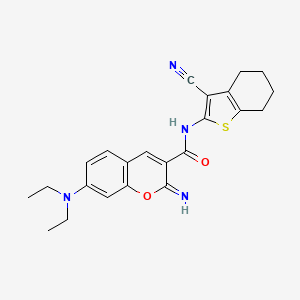
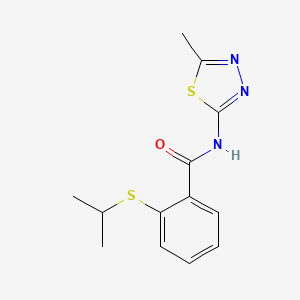
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)
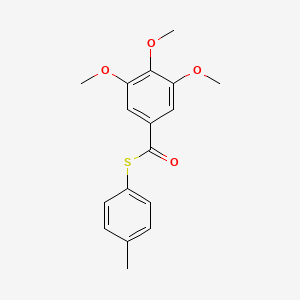
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)
![3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)
![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)
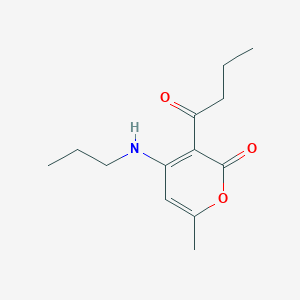


![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)